(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a biphenyl ketone moiety at position 1 and a 2,3,4-trimethoxyphenyl group at position 3 of the α,β-unsaturated ketone backbone. Chalcones, known for their planar conjugated systems, exhibit diverse biological activities, including anticancer, antimicrobial, and antimalarial properties, often modulated by substituent patterns on the aromatic rings .
Properties
IUPAC Name |
(E)-1-(4-phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-26-22-16-14-20(23(27-2)24(22)28-3)13-15-21(25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFOHFJQKPEONX-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-phenylbenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures to (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exhibit significant anticancer properties. Studies have shown that derivatives of chalcones (which include this compound) can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For instance, a study demonstrated that chalcone derivatives can target multiple signaling pathways involved in cancer progression, making them promising candidates for drug development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These properties are particularly relevant in the treatment of chronic inflammatory diseases and conditions such as arthritis and inflammatory bowel disease .
Materials Science
Organic Electronics
In materials science, this compound is being explored for its potential use in organic electronic devices. Its ability to form thin films and exhibit semiconducting properties makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of methoxy groups enhances its solubility and film-forming ability, which are critical for device fabrication .
Chemical Intermediate
Synthesis of Novel Compounds
As a chemical intermediate, this compound can be utilized in the synthesis of various novel compounds. Its structure allows for further functionalization through electrophilic substitution or nucleophilic addition reactions. This versatility is valuable in the development of new pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Affecting gene expression: Altering the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Substituent Effects on Physicochemical Properties
The position and number of methoxy groups significantly influence melting points, solubility, and spectral properties. For example:
Key Observations :
- Methoxy vs. Hydroxy Groups : Hydroxy substituents (e.g., 4-OH in ) reduce melting points compared to methoxy analogs due to increased polarity and hydrogen bonding .
- Ortho vs. Para Substitution : Ortho-methoxy groups (e.g., 2,3,4-OMe in a18) increase steric hindrance, slightly lowering melting points compared to para-substituted derivatives .
2.2.1. Antimalarial Activity
Trimethoxy-substituted chalcones exhibit potent antimalarial activity, but efficacy depends on substitution patterns:
Mechanistic Insight : The 2,4-dimethoxy substitution in P2 enhances bioavailability and target binding, while excessive methoxy groups in P1 may hinder membrane permeability .
2.2.2. Anticancer and Antimicrobial Activity
Halogenation and aromatic group variations modulate activity:
Key Trends :
- Halogenation : Chloro/bromo substituents (CH4, CH5) enhance lipophilicity and enzyme inhibition, critical for crossing blood-brain barrier .
Crystallographic and Conformational Comparisons
Crystal packing and hydrogen bonding patterns influence stability and reactivity:
Structural Impact: Intramolecular hydrogen bonds stabilize the enone conformation, while intermolecular bonds facilitate crystal packing .
Biological Activity
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative that exhibits a range of biological activities. Chalcones are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C23H24O3
- Molecular Weight : 348.44 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Chalcones have been reported to exhibit significant antioxidant properties. The presence of methoxy groups in the structure of this compound enhances its electron-donating ability, which contributes to its capacity to scavenge free radicals. Studies have shown that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anticancer Activity
Research indicates that chalcones possess anticancer properties by inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that chalcone derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK pathway and the PI3K/Akt pathway .
A case study involving a related compound showed that it effectively reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Chalcones have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .
Summary of Research Findings
Q & A
Q. What are the optimal conditions for synthesizing (2E)-1-(4-phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation?
The compound is typically synthesized via Claisen-Schmidt condensation between a ketone and an aldehyde under basic conditions. For similar chalcones, reaction parameters such as solvent (ethanol or methanol), temperature (60–80°C), and base (NaOH or KOH) are critical. Prolonged reflux (~6–8 hours) ensures high yields. Monitoring via TLC and purification by recrystallization (e.g., using ethanol) are standard steps. Substituent positions on the aromatic rings influence reaction rates and regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- XRD : Determines crystal packing and molecular conformation (e.g., bond lengths, dihedral angles). For example, the (E)-configuration of the α,β-unsaturated ketone is confirmed by trans-planar geometry in XRD .
- NMR : H and C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH) and olefinic protons (δ ~7.5–8.0 ppm for CH=CH).
- FT-IR : Strong C=O stretch (~1650–1680 cm) and conjugated C=C stretch (~1600 cm) confirm the chalcone backbone .
Q. How can one assess the antimicrobial activity of this compound in vitro?
Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains. Positive controls (e.g., chloramphenicol) and solvent controls (DMSO) are essential. Activity correlates with electron-withdrawing substituents (e.g., methoxy groups) enhancing membrane disruption .
Advanced Research Questions
Q. How does polymorphism affect the physicochemical properties of this compound?
Polymorphs arise from variations in crystal packing (e.g., hydrogen bonding, π-π stacking). For example, a second polymorph of a related chalcone showed altered melting points and solubility due to differences in intermolecular interactions. XRD and DSC are used to characterize polymorphic forms, which can impact bioavailability and stability .
Q. What computational methods validate experimental spectroscopic data and predict reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries, vibrational frequencies, and electronic properties. Compare computed IR/NMR spectra with experimental data to resolve discrepancies (e.g., solvent effects on chemical shifts). HOMO-LUMO analysis predicts charge transfer interactions and reactivity sites .
Q. How to address contradictions between theoretical and experimental data in structural studies?
Discrepancies in bond lengths or angles (e.g., C=O vs. C=C) may arise from crystal packing forces or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O). Refine computational models by incorporating solvent or temperature parameters .
Q. What strategies improve the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Substituent modulation : Replace methoxy groups with halogens (e.g., Cl) to enhance lipophilicity and membrane penetration.
- Scaffold hybridization : Integrate heterocyclic moieties (e.g., pyrazole) to diversify interactions with biological targets.
- Pharmacophore mapping : Identify essential groups (e.g., α,β-unsaturated ketone) for antimicrobial or antioxidant activity using molecular docking .
Q. How to analyze the compound’s antioxidant potential mechanistically?
Use DPPH/ABTS radical scavenging assays and correlate results with electron-donating groups (e.g., para-methoxy). ESR spectroscopy detects radical quenching efficiency. DFT studies calculate bond dissociation energies (BDEs) of phenolic O–H groups to predict antioxidant capacity .
Methodological Considerations
- Data validation : Cross-reference XRD data with CCDC deposition numbers (e.g., CCDC 1988019) for reproducibility .
- Statistical rigor : Perform triplicate experiments with ANOVA for bioactivity studies.
- Ethical compliance : Follow institutional guidelines for antimicrobial testing to avoid overinterpretation of preliminary results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
